Glycine hydrochloride is the pre-protonated, crystalline hydrochloride salt of the simplest amino acid, glycine . In industrial and laboratory settings, it serves as a highly water-soluble, exact-stoichiometry precursor for acidic buffer systems, peptide synthesis, and specialized non-aqueous formulations . By providing the amino acid in a stable cationic form, it eliminates the need for manual acidification of the zwitterionic free base, ensuring precise control over chloride ion concentration and ionic strength in downstream applications .
Attempting to substitute pre-formed glycine hydrochloride with a manual mixture of glycine free base and liquid hydrochloric acid introduces significant process variability [1]. Titrating the free base with concentrated HCl causes localized heating, volume expansion, and inevitable overshoot or undershoot in chloride concentration, which alters the final ionic strength of the solution [1]. Furthermore, the free base exhibits less than one-third the aqueous solubility of the hydrochloride salt, strictly limiting the maximum concentration of stock solutions that can be prepared without precipitation [1].
The hydrochloride salt form drastically alters the hydration thermodynamics of the amino acid. Quantitative solubility testing demonstrates that glycine hydrochloride achieves a maximum aqueous solubility of approximately 825 g/L at 20°C . In contrast, the zwitterionic glycine free base saturates at approximately 250 g/L at 25°C [1]. This >3-fold increase allows formulators to prepare highly concentrated liquid pre-mixes that occupy less volume and resist precipitation under cold storage.
| Evidence Dimension | Aqueous solubility limit |
| Target Compound Data | ~825 g/L at 20°C |
| Comparator Or Baseline | Glycine free base (~250 g/L at 25°C) |
| Quantified Difference | >3.3x higher maximum solubility |
| Conditions | Aqueous solution at standard ambient temperature |
Enables the procurement and formulation of ultra-concentrated, space-efficient stock solutions for high-throughput manufacturing.
For affinity chromatography and autoimmunostaining, buffers must maintain exact pH and ionic strength. Dissolving pre-formed glycine hydrochloride provides a guaranteed 1:1 molar ratio of glycine to chloride ions, yielding a highly reproducible baseline pH [1]. Using a generic mixture of glycine and HCl requires manual titration, which introduces volumetric dilution errors and variable chloride molarity that can shift protein elution profiles [2].
| Evidence Dimension | Stoichiometric ratio of amino acid to chloride |
| Target Compound Data | Exact 1:1 molar ratio fixed in the crystal lattice |
| Comparator Or Baseline | Glycine + HCl mixture (Variable Cl- molarity due to titration adjustments) |
| Quantified Difference | Elimination of titration-induced volume and concentration variance |
| Conditions | Preparation of pH 2.2 - 3.6 elution buffers |
Ensures lot-to-lot reproducibility in cGMP buffer manufacturing by removing manual titration steps.
The crystal lattice of glycine hydrochloride exhibits different thermal behavior than the free base, which is relevant for anhydrous thermal processing or deep eutectic solvent formation. Glycine hydrochloride melts and begins decomposition at 175-180°C . The zwitterionic glycine free base requires significantly more thermal energy to disrupt its lattice, decomposing at approximately 233°C [1]. This lower thermal transition point allows the hydrochloride salt to be processed or incorporated into melts at temperatures that avoid severe carbonization.
| Evidence Dimension | Melting / decomposition temperature |
| Target Compound Data | 175-180°C |
| Comparator Or Baseline | Glycine free base (~233°C) |
| Quantified Difference | ~53-58°C lower thermal transition point |
| Conditions | Solid-state heating at standard atmospheric pressure |
Dictates the selection of the salt form for thermal extrusion or anhydrous melt syntheses requiring lower processing temperatures.
In non-aqueous parenteral formulations, standard aqueous buffers cannot maintain the required protonation state of sensitive peptides. Research demonstrates that adding 5 to 20 mM of glycine hydrochloride to dimethyl sulfoxide (DMSO) acts as a 'pH memory' excipient, maintaining 100% purity of the peptide glucagon at 40°C over 24 hours [1]. Unbuffered aprotic solvents or free base amino acids fail to provide the necessary proton-donating microenvironment, leading to rapid peptide aggregation and degradation [1].
| Evidence Dimension | Peptide purity retention in DMSO at 40°C |
| Target Compound Data | 100% purity maintained with 5-20 mM Glycine HCl |
| Comparator Or Baseline | Unbuffered aprotic solvent (rapid degradation/aggregation) |
| Quantified Difference | Complete prevention of thermal degradation in the tested timeframe |
| Conditions | 5 mg/mL glucagon in DMSO stored at 40°C for 24 hours |
Provides a critical stabilizing excipient for formulators developing ready-to-use, liquid peptide therapeutics in non-aqueous vehicles.
Due to its exact 1:1 stoichiometry, glycine hydrochloride is procured for large-scale preparation of pH 2.2-3.0 elution buffers. Direct dissolution avoids the volumetric and ionic strength variations associated with manual HCl titration, ensuring reproducible antibody recovery [1].
Leveraging its 825 g/L aqueous solubility, this compound is utilized to prepare ultra-concentrated stock solutions for automated liquid handling systems, saving storage space and preventing low-temperature precipitation common with the free base .
Glycine hydrochloride serves as a critical 'pH memory' excipient in aprotic polar solvents like DMSO. It provides the necessary acidic microenvironment to prevent the aggregation and degradation of sensitive injectable peptides, such as glucagon, during accelerated thermal storage [2].
Corrosive;Irritant